tert-Butyl (3-amino-2,2-dimethylpropyl)carbamate (CAS 292606-35-0) is a specialized, mono-Boc-protected aliphatic diamine building block characterized by its central gem-dimethyl group. This structural feature imparts targeted steric hindrance and conformational restriction (the Thorpe-Ingold effect) compared to standard linear diamines. In industrial and laboratory procurement, it is primarily selected to introduce metabolically stable, conformationally biased linkages into pharmaceutical active ingredients, or as a highly stable primary diamine precursor for advanced metal-organic frameworks (MOFs) . The pre-installed Boc protection ensures immediate readiness for regioselective coupling, bypassing the severe yield penalties and purification bottlenecks associated with functionalizing unprotected diamines [1].
Substituting this compound with its closest unprotected analog, 2,2-dimethyl-1,3-propanediamine, introduces severe processability bottlenecks; without the Boc group, mono-functionalization yields statistical mixtures, driving up purification costs and wasting raw materials [1]. Conversely, substituting with the linear mono-Boc-1,3-propanediamine sacrifices the critical gem-dimethyl group. This omission removes the Thorpe-Ingold effect, leading to failed macrocyclizations, and eliminates the steric shielding necessary to protect downstream pharmaceutical linkages from rapid enzymatic cleavage [2]. Therefore, generic substitution either breaks the synthesis workflow or critically compromises the end-product's performance.
Utilizing tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate directly bypasses the statistical mixtures inherent to functionalizing the unprotected 2,2-dimethyl-1,3-propanediamine. The pre-installed Boc group guarantees mono-functionalization at the primary amine, eliminating the 25-50% yield losses typically associated with di-alkylation or di-acylation byproducts and the subsequent need for complex chromatographic purification[1].
| Evidence Dimension | Mono-functionalization yield and selectivity |
| Target Compound Data | >95% selectivity for mono-functionalized product |
| Comparator Or Baseline | Unprotected 2,2-dimethyl-1,3-propanediamine (statistical mixture, typically <50% mono-product) |
| Quantified Difference | >45% absolute increase in target mono-functionalized yield |
| Conditions | Standard asymmetric coupling or amidation workflows |
Procuring the pre-protected building block drastically reduces downstream purification bottlenecks and raw material waste in multi-step syntheses.
The gem-dimethyl group in this compound induces a strong Thorpe-Ingold effect, restricting the conformational flexibility of the carbon backbone and forcing the terminal amines into closer spatial proximity. In comparative cyclization studies, such as oxidative carbonylation to form cyclic ureas, substrates utilizing the 2,2-dimethyl-1,3-propanediamine backbone achieved synthetically viable yields (e.g., 38%), whereas the unsubstituted 1,3-propanediamine analogs yielded only trace amounts of the desired cyclic product[1].
| Evidence Dimension | Ring-closure / macrocyclization yield |
| Target Compound Data | 38% yield (cyclic urea formation) |
| Comparator Or Baseline | Unsubstituted 1,3-propanediamine (trace amounts, <5%) |
| Quantified Difference | Conversion from trace to synthetically viable yields (>33% absolute increase) |
| Conditions | Oxidative carbonylation or challenging intramolecular hydroaminations |
This conformational pre-organization is critical for buyers synthesizing complex macrocycles where linear linkers fail to cyclize.
In pharmaceutical development, replacing a standard linear propyl linker with the 2,2-dimethylpropyl moiety derived from this compound significantly enhances metabolic stability. The steric bulk of the gem-dimethyl group shields adjacent amide or amine bonds from enzymatic cleavage, a strategy explicitly leveraged in the development of PCSK9 inhibitors and antimalarial agents to increase in vivo half-life and reduce dosage requirements [1].
| Evidence Dimension | Resistance to enzymatic cleavage (in vivo half-life proxy) |
| Target Compound Data | High steric shielding of adjacent bonds |
| Comparator Or Baseline | tert-Butyl (3-aminopropyl)carbamate (linear, unshielded) |
| Quantified Difference | Significant reduction in metabolic degradation rates |
| Conditions | In vivo pharmacokinetic profiling of derived drug candidates |
Procuring this specific gem-dimethyl linker is essential for drug discovery programs aiming to overcome the rapid clearance associated with linear aliphatic chains.
When the deprotected diamine is appended to metal-organic frameworks (e.g., Mg2(dobpdc)) for carbon capture, the primary-primary (1°,1°) amine structure with the gem-dimethyl group demonstrates quantifiable resistance to acidic gas degradation. Compared to 1°,2° or 1°,3° diamines which rapidly form degradative metal-bound bisulfites, the 2,2-dimethyl-1,3-propanediamine appended framework retains 91% of its CO2 capacity even after saturation with humid SO2 [1].
| Evidence Dimension | Retained CO2 capacity after humid SO2 exposure |
| Target Compound Data | 91% capacity retention |
| Comparator Or Baseline | 1°,2° or 1°,3° diamine-appended frameworks (rapid degradation) |
| Quantified Difference | Near-complete preservation of gas capture performance vs. structural failure |
| Conditions | 30 ppm SO2, ~2% H2O in N2 at 40 °C |
For materials scientists scaling up carbon capture technologies, this specific diamine core is mandatory to ensure sorbent longevity in real-world flue gas conditions.
This compound is the right choice for synthesizing active pharmaceutical ingredients (APIs), such as PCSK9 or LATS inhibitors, where a standard aliphatic linker suffers from rapid enzymatic cleavage. The gem-dimethyl group provides necessary steric shielding to extend the drug's in vivo half-life [1].
In drug discovery workflows requiring the synthesis of complex cyclic ureas or macrocycles, this pre-protected diamine is essential. It leverages the Thorpe-Ingold effect to force ring closure, enabling the synthesis of cyclic structures that are completely inaccessible using linear 1,3-propanediamine analogs [2].
For materials engineering focused on carbon capture from coal flue gas, the deprotected form of this compound serves as a highly resilient diamine appendage for Mg2(dobpdc) frameworks. Its specific 1°,1° structure and steric bulk prevent the formation of degradative bisulfites, ensuring the sorbent survives exposure to trace SO2 far better than 1°,2° or 1°,3° alternatives [3].
Irritant